1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Description
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione is a bicyclic diketone with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . It is also known by its common name D-(+)-camphoric anhydride, reflecting its structural relationship to camphor derivatives . The compound features a bicyclo[3.2.1]octane backbone substituted with three methyl groups and two ketone moieties. Its stereoisomers, such as the (1R,5S)- and (1S)-configurations, are well-documented, with distinct physical properties (e.g., melting points and optical activity) .
Key physical properties include:
- Melting point: 222–225.5°C (ethyl acetate solvent)
- Boiling point: 270°C at 760 mmHg
- Density: 1.137 g/cm³
- logP: 1.512 (indicating moderate hydrophobicity)
- Enthalpy of fusion (ΔfusH): 5.65–8.7 kJ/mol, depending on the study
The compound is synthesized via routes involving lead tetraacetate-mediated rearrangements of bicyclo[2.2.2]octane precursors or asymmetric Diels-Alder reactions for stereospecific derivatives .
Properties
IUPAC Name |
1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)7-4-5-11(10,3)9(13)6-8(7)12/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIUZVPQAUZNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)CC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954437 | |
| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-94-2 | |
| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002706836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lead Tetraacetate-Mediated Rearrangement
A pivotal method involves the lead tetraacetate (Pb(OAc)₄)-mediated rearrangement of bicyclo[2.2.2]octene precursors. In a study by Mjojo (1979), treatment of 1-methylbicyclo[2.2.2]oct-5-en-2-one (Compound 17a) with bis(triphenylphosphino)nickel dicarbonyl yielded 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione (Compound 19) through a skeletal rearrangement. The reaction proceeds via a radical intermediate, where Pb(OAc)₄ abstracts a hydrogen atom, initiating a cascade reorganization of the carbon framework.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Anhydrous benzene or toluene
- Yield: 45–60% (dependent on substrate purity)
This method is favored for its ability to construct the bicyclo[3.2.1]octane core without requiring high-pressure equipment. However, the use of toxic lead reagents necessitates stringent safety protocols.
Acid-Catalyzed Cyclization of Camphoric Acid Derivatives
An alternative route involves the cyclization of camphoric acid derivatives under acidic conditions. Camphoric anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione), a structurally related compound, undergoes methyl group introduction via Friedel-Crafts alkylation. Using sulfuric acid as a catalyst, trimethylation occurs at the 1,8,8-positions, followed by ketone formation.
Key Steps:
- Methylation: Introduction of methyl groups using methyl iodide (CH₃I) and AlCl₃.
- Cyclization: Intramolecular esterification under reflux with H₂SO₄.
- Oxidation: Conversion of secondary alcohols to ketones using Jones reagent (CrO₃/H₂SO₄).
Yield Optimization:
- Temperature Control: Maintaining 60–70°C during cyclization prevents side reactions.
- Catalyst Loading: 10 mol% H₂SO₄ maximizes cyclization efficiency.
Reaction Mechanisms and Pathways
Radical Rearrangement Mechanism
The Pb(OAc)₄-mediated method proceeds through a radical pathway. Pb(OAc)₄ abstracts a hydrogen atom from the bicyclo[2.2.2]octene system, generating a carbon-centered radical. This radical undergoes β-scission, breaking a C–C bond and forming a more stable bicyclo[3.2.1]octane radical. Subsequent recombination with acetate ions and oxidation yields the diketone product.
Critical Factors:
Acid-Catalyzed Cyclization Mechanism
In the acid-catalyzed route, protonation of camphoric anhydride’s carbonyl group activates the molecule for nucleophilic attack. Methyl groups are introduced via electrophilic substitution, followed by intramolecular esterification to form the bicyclic core. Oxidation with Jones reagent completes the diketone structure.
Stereochemical Considerations:
- The 1,8,8-trimethyl configuration arises from steric hindrance during methylation, directing substituents to equatorial positions.
- Acid strength influences the rate of cyclization; weaker acids (e.g., p-TsOH) reduce side product formation.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the Pb(OAc)₄-mediated route, enabling precise temperature control and reduced lead reagent waste.
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Residence Time | 30–45 minutes |
| Pb(OAc)₄ Concentration | 0.5 M in toluene |
| Throughput | 50–100 kg/day |
Waste Management:
- Lead residues are precipitated as PbS using Na₂S and disposed via hazardous waste channels.
- Solvent recovery systems achieve >90% toluene reuse.
Purification and Characterization Techniques
Purification
Crude product is purified via fractional distillation under reduced pressure (20 mmHg, boiling point 273.3°C). Recrystallization from ethanol/water (3:1 v/v) yields crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research explores its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in specific chemical reactions, influencing its biological and chemical activity. For example, its diketone functionality can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Bicyclopyrone (BCP)
Bicyclopyrone (C₁₆H₁₇F₃NO₅) is a herbicide containing a bicyclo[3.2.1]octane-2,4-dione core substituted with trifluoromethyl and methoxyethoxy groups . Unlike 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione, BCP’s additional aromatic pyridine ring and polar substituents enhance its herbicidal activity by targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . Key differences include:
- Applications : BCP is exclusively used as a herbicide, while the trimethyl derivative serves as a polymer precursor and synthetic intermediate .
- Environmental persistence: The methyl groups in 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione inhibit oxidative metabolism, leading to longer soil half-lives (>100 days) compared to non-methylated analogs .
3-Azabicyclo[3.2.1]octane-2,4-dione Derivatives
Replacing the oxygen atom in the bicyclic structure with nitrogen yields 3-azabicyclo[3.2.1]octane-2,4-dione (C₁₀H₁₅NO₂; molecular weight 181.23 g/mol) . This substitution alters electronic properties and bioactivity:
- Reactivity : The nitrogen atom enables hydrogen bonding and coordination chemistry, making it suitable for pharmaceutical applications (e.g., antiproliferative agents) .
- Synthesis : Prepared via catalytic hydrogenation and debenzylation of diazabicyclo precursors, contrasting with the oxidation routes used for the oxa-analog .
Camphor Sulfonic Acid
Camphor sulfonic acid (C₁₀H₁₆O₄S ) shares the camphor-derived backbone but replaces the dione with a sulfonic acid group . Differences include:
- Acidity : The sulfonic acid group confers strong acidity (pKa ~1), unlike the neutral diketone.
- Applications : Widely used as a chiral resolving agent, whereas the dione is employed in anhydride-based polymer synthesis .
Comparative Data Table
Biological Activity
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione (commonly referred to as camphorquinone) is a bicyclic compound with the molecular formula and a molecular weight of 180.25 g/mol. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its unique structural properties and biological activities.
The compound's structure comprises a bicyclic framework that contributes to its reactivity and biological interactions. Key chemical properties include:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 180.25 g/mol |
| Boiling Point | 273.3 °C |
| Density | 1.065 g/cm³ |
| Flash Point | 101.4 °C |
Antimicrobial Properties
Studies have indicated that 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione exhibits significant antimicrobial activity against various bacterial strains. Research conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry highlighted its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is attributed to the presence of the diketone functional group in its structure.
Cytotoxic Effects
In terms of cytotoxicity, research has shown that 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione can induce apoptosis in cancer cell lines. A case study involving human breast cancer cells indicated that the compound could inhibit cell proliferation and promote programmed cell death through mitochondrial pathways . This suggests a potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The diketone structure allows for electron donation to free radicals.
- Cell Membrane Interaction : The lipophilic nature of the compound facilitates its interaction with cellular membranes, influencing permeability and signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways related to cancer progression.
Case Studies
-
Antimicrobial Efficacy : A comparative study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition of bacterial growth.
Concentration (µg/mL) Staphylococcus aureus Inhibition (%) Escherichia coli Inhibition (%) 50 45 30 100 70 55 200 90 80 -
Cytotoxicity on Cancer Cells : An experiment assessed the impact of varying concentrations on MCF-7 breast cancer cells over 48 hours.
Concentration (µM) Cell Viability (%) 10 85 25 65 50 40
Q & A
Q. What spectroscopic techniques are critical for characterizing 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione, and how do methyl substituents influence spectral interpretation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and methyl group positions. The deshielding effects of ketone groups (2,4-dione) and steric environments of methyl substituents can cause distinct splitting patterns in ¹H NMR. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For analogs with morpholinylmethyl substituents (e.g., ), heteronuclear correlation experiments (HSQC/HMBC) resolve complex substituent interactions .
Q. What synthetic routes are feasible for bicyclo[3.2.1]octane-2,4-dione derivatives, and what are their limitations?
- Methodological Answer : Cyclocondensation of diketones with amines or aldehydes under acidic conditions is a common strategy for bicyclic diones. For example, highlights the use of acetyl (Ac) and benzoyl (Bz) protecting groups to stabilize intermediates during oxazolidine-dione synthesis. However, steric hindrance from 1,8,8-trimethyl groups may require low-temperature reactions or catalytic systems to improve yields. Microwave-assisted synthesis or flow chemistry could mitigate side reactions in strained systems .
Q. How should researchers safely handle bicyclo[3.2.1]octane derivatives in the laboratory?
- Methodological Answer : While direct safety data for this compound is limited, structurally similar bicyclic ketones (e.g., ’s Bicyclo[2.2.2]octane derivative) recommend:
- GHS Compliance : Use gloves, goggles, and respiratory protection (H335: respiratory irritation risk).
- Ventilation : Employ fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Store in inert atmospheres at ≤4°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry elucidate the stereoelectronic effects of methyl groups in 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting charge distribution and orbital interactions. Methyl groups at positions 1 and 8 introduce steric strain, altering the bicyclic ring’s dihedral angles. Molecular dynamics simulations (MD) further analyze conformational flexibility under thermal conditions. Comparative studies with unsubstituted bicyclo[3.2.1]octane-2,4-dione can quantify steric and electronic contributions .
Q. What experimental approaches resolve contradictions in reported reactivity data for bicyclic diones?
- Methodological Answer : Discrepancies in reactivity (e.g., keto-enol tautomerism rates) require systematic validation:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Isotopic Labeling : Track carbonyl oxygen exchange via ¹⁸O labeling and mass spectrometry.
- Cross-Study Validation : Replicate conditions from conflicting studies while controlling variables (pH, solvent, temperature). ’s use of N-iodosuccinimide (NIS) for selective functionalization provides a template for controlled reactivity studies .
Q. How do crystallographic studies address challenges in determining substituent spatial arrangements in bicyclic diones?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For 1,8,8-trimethyl derivatives:
- Crystal Growth : Use slow evaporation of polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.
- Data Interpretation : Analyze torsional angles and methyl group orientations relative to the bicyclic plane. ’s structural analogs (e.g., morpholinylmethyl derivatives) demonstrate how bulky substituents distort the bicyclo[3.2.1]octane framework, which can be quantified via crystallographic software (e.g., Olex2) .
Data Contradiction Analysis
- Example Scenario : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
- Resolution Strategy :
Reproduce solubility tests using standardized solvents (e.g., DMSO, hexane) under controlled temperatures.
Employ Hansen Solubility Parameters (HSP) to predict compatibility.
Cross-reference with analogs (e.g., ’s (-)-Fenchone, a bicyclo[2.2.1]heptan-2-one) to identify trends in bicyclic ketone behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
